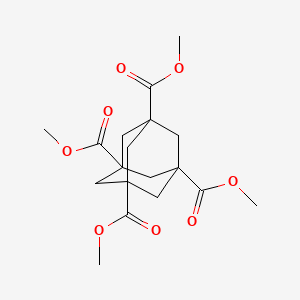
Tetramethyl adamantane-1,3,5,7-tetracarboxylate
Übersicht
Beschreibung
Tetramethyl adamantane-1,3,5,7-tetracarboxylate is a derivative of adamantane, a hydrocarbon with a unique diamondoid structure. This compound is characterized by the presence of four carboxylate groups attached to the adamantane core, making it a tetraester. The adamantane structure imparts significant rigidity and stability to the molecule, which is beneficial in various applications.
Wissenschaftliche Forschungsanwendungen
Tetramethyl adamantane-1,3,5,7-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules. Its rigid structure is beneficial in the design of molecular scaffolds and frameworks.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes with various drugs.
Medicine: Explored for its antiviral and antibacterial properties. The adamantane core is known for its activity against certain viruses, and the ester groups can be modified to enhance biological activity.
Industry: Utilized in the production of high-performance polymers and resins. Its rigidity and stability contribute to the mechanical properties of the final products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl adamantane-1,3,5,7-tetracarboxylate typically involves the esterification of adamantane-1,3,5,7-tetracarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkoxides or amines, leading to the formation of ethers or amides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkoxides, amines, basic or neutral conditions.
Major Products Formed:
Oxidation: Adamantane-1,3,5,7-tetracarboxylic acid, oxidized derivatives.
Reduction: Tetramethyl adamantane-1,3,5,7-tetraol.
Substitution: Adamantane derivatives with ether or amide functional groups.
Wirkmechanismus
The mechanism of action of tetramethyl adamantane-1,3,5,7-tetracarboxylate depends on its application:
Drug Delivery: Forms inclusion complexes with drugs, enhancing their solubility and stability. The adamantane core interacts with hydrophobic regions of the drug molecules, while the ester groups can be modified to improve drug release profiles.
Antiviral Activity: The adamantane core interferes with viral replication by inhibiting the function of viral proteins. The ester groups can be modified to target specific viral enzymes or receptors.
Polymer Production: Acts as a cross-linking agent in polymerization reactions, imparting rigidity and stability to the polymer network.
Vergleich Mit ähnlichen Verbindungen
Adamantane-1,3,5,7-tetracarboxylic acid: The parent compound of tetramethyl adamantane-1,3,5,7-tetracarboxylate. It lacks the ester groups but shares the same adamantane core.
Dimethyl adamantane-1,3,5,7-tetracarboxylate: A similar tetraester with two methyl groups instead of four.
Tetramethyl adamantane-2,6-dione-1,3,5,7-tetracarboxylate: A derivative with additional ketone groups, offering different reactivity and applications.
Uniqueness: this compound is unique due to its combination of the adamantane core and four ester groups. This structure provides a balance of rigidity, stability, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
tetramethyl adamantane-1,3,5,7-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O8/c1-23-11(19)15-5-16(12(20)24-2)8-17(6-15,13(21)25-3)10-18(7-15,9-16)14(22)26-4/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGOLMWJUCAGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(CC(C1)(CC(C2)(C3)C(=O)OC)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine](/img/structure/B3074015.png)
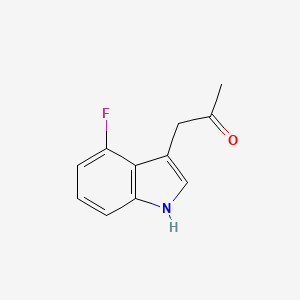
![4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B3074038.png)
![2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074045.png)

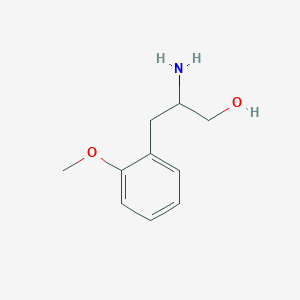
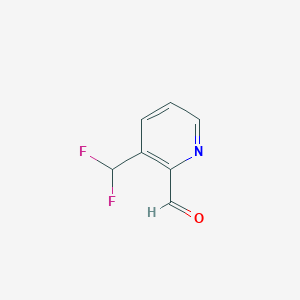
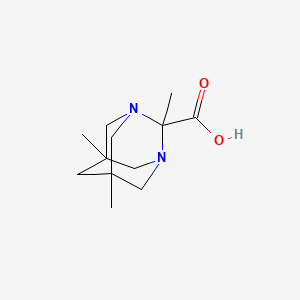
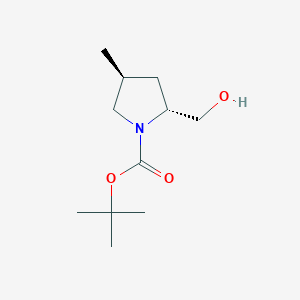
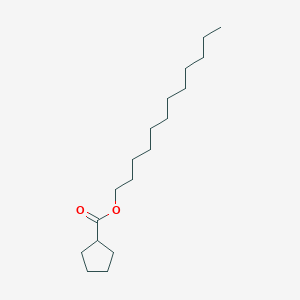
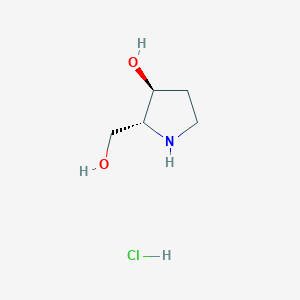

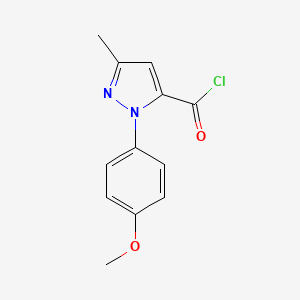
![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)
